Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate
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Overview
Description
Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate: is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxyphenoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. Additionally, the methoxyphenoxy moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-tert-Butyl-4-methoxyphenol: Similar in structure but lacks the formyl group.
tert-Butyl 2-(4-formyl-2-methoxyphenoxy)acetate: A positional isomer with the formyl group at a different position.
Uniqueness: Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(16)9-18-13-10(8-15)6-5-7-11(13)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
BHGCBIJEENWXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
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